ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring:
- A pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethyl ester at position 4.
- A thiazole ring at position 1 of the pyrazole, further substituted with a 3,4-dichlorophenyl group.
Properties
IUPAC Name |
ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O2S/c1-2-26-14(25)9-6-22-24(13(9)16(19,20)21)15-23-12(7-27-15)8-3-4-10(17)11(18)5-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHKKDNSUHXWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 338397-95-8) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H10Cl2F3N3O2S
- Molecular Weight : 436.24 g/mol
- Structure : The compound features a thiazole ring and a pyrazole moiety, which are known for their biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazoles can significantly inhibit tumor growth in various cancer cell lines. This compound has been evaluated for its cytotoxic effects against several cancer types:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- NIH/3T3 (mouse embryoblast)
The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in these lines.
The proposed mechanism of action involves the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in cancer cell survival. For example, compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer potential of thiazole derivatives.
- Findings : this compound exhibited significant growth inhibition in A549 cells with an IC50 value of approximately 15 µM.
- Anticonvulsant Activity :
Biological Activity Data Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit promising anticancer properties. For instance, studies have indicated that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, the compound is being explored as a potential pesticide. Its ability to disrupt certain biological pathways in pests makes it a valuable candidate for developing new agrochemicals aimed at improving crop protection against various insects and pathogens .
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its trifluoromethyl group contributes to improved chemical resistance and durability of polymers .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range .
Case Study 2: Agricultural Efficacy
In agricultural research conducted by the Agricultural Chemistry Institute, this compound was tested against common agricultural pests. The study found that the compound exhibited significant insecticidal activity with a mortality rate exceeding 80% at a concentration of 100 ppm after 48 hours .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | <10 | |
| Similar Thiazole Derivative | Anti-inflammatory | <50 | |
| Ethyl Compound in Pesticide Formulation | Insecticidal | >80% mortality at 100 ppm |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related analogs based on substituent variations in the pyrazole, thiazole, or aryl groups. Key differences in physicochemical properties, synthesis, and inferred biological activity are highlighted.
Substituent Variations in the Thiazole/Aryl Moiety
a. Ethyl 1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 955966-72-0)
- Structural Difference : The 3,4-dichlorophenyl group is replaced with a 2-fluorophenyl.
- Impact: Reduced molecular weight (385.34 vs. ~410–420 for dichloro analog) due to substitution of two Cl atoms with one F. Fluorine’s electronegativity may alter electronic interactions with biological targets .
b. Ethyl 1-(3-Methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (cpd 3a)
- Structural Difference : Thiazole is replaced with a 3-methylpyridine ring.
- Impact :
c. Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Cat#167720)
Substituent Variations in the Pyrazole Core
a. Ethyl 1-(4-Aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structural Difference: Thiazole-aryl system replaced with a 4-aminophenyl group.
- Impact: Amino group (-NH₂) increases polarity, improving water solubility but reducing blood-brain barrier penetration. Potential for forming hydrogen bonds with biological targets, enhancing selectivity .
b. tert-Butyl 4-(4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)indoline-1-carboxylate (cpd 130d)
- Structural Difference : Thiazole replaced with an indoline scaffold.
- Tert-butyl ester increases steric bulk, which may affect metabolic stability .
Comparative Analysis Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound (3,4-dichlorophenyl-thiazole) | 3,4-Cl₂C₆H₃-thiazole, CF₃, ethyl ester | ~410–420* | High lipophilicity; strong electron-withdrawing effects |
| Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole | 2-FC₆H₄-thiazole, CF₃, ethyl ester | 385.34 | Moderate lipophilicity; improved solubility |
| Ethyl 1-(3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 3-methylpyridine, CF₃, ethyl ester | ~330–340* | Enhanced solubility; potential for π-π stacking interactions |
| Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 4-NH₂C₆H₄, CF₃, ethyl ester | ~330–340* | High polarity; hydrogen-bond donor capacity |
*Calculated estimates based on structural analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the target compound given the challenges in regioselectivity during heterocycle formation?
- Methodology : Use a stepwise cyclocondensation approach to assemble the pyrazole and thiazole rings. For example, synthesize the thiazole moiety first via a Hantzsch reaction using 3,4-dichlorothiobenzamide and α-bromo ketones, followed by pyrazole ring formation via hydrazine cyclization with ethyl trifluoromethyl acetoacetate. Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict favorable reaction pathways .
- Characterization : Confirm regiochemistry via X-ray crystallography (as in ) and ¹⁹F NMR to distinguish trifluoromethyl group orientation .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30) to assess purity (>98%) .
- Spectroscopy : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with HSQC and HMBC for unambiguous assignment of aromatic protons and trifluoromethyl groups. FTIR can validate carbonyl (C=O) and C-F stretches .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers address solubility limitations in biological or catalytic studies?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, followed by dilution in aqueous buffers.
- Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts via hydrolysis of the ethyl ester) to improve aqueous solubility .
- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility in in vitro assays .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or reduced toxicity?
- Methodology :
- Docking Studies : Model interactions with target proteins (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite. Focus on the thiazole and trifluoromethyl groups as key pharmacophores .
- ADMET Prediction : Use tools like SwissADME or ProTox-II to predict bioavailability, cytochrome P450 interactions, and toxicity profiles. Optimize logP values (<5) to balance lipophilicity and membrane permeability .
Q. What strategies resolve contradictions in reported reaction yields for similar pyrazole-thiazole hybrids?
- Methodology :
- Condition Screening : Systematically vary catalysts (e.g., CuI vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures (80–120°C) to identify optimal parameters.
- Mechanistic Analysis : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., imine or enolate species) and identify rate-limiting steps .
- Reproducibility Protocols : Adopt DOE (Design of Experiments) principles to standardize reaction scales and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers investigate the compound’s stability under varying pH and thermal conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under nitrogen atmosphere .
Q. What experimental approaches validate the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Directed Metalation : Introduce directing groups (e.g., pyridyl or carbonyl) to control coupling sites on the thiazole ring.
- Isotopic Labeling : Use ¹³C-labeled aryl boronic acids to track bond formation via NMR .
- Single-Crystal Analysis : Resolve ambiguities in substitution patterns using X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
